molecular formula C11H12F2O2 B6163231 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1497756-49-6

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B6163231
CAS RN: 1497756-49-6
M. Wt: 214.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (DDFDHPB) is a synthetic compound that has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. DDFDHPB is a derivative of the benzopyran family of compounds, and has a unique structure and set of properties which make it an attractive research candidate.

Scientific Research Applications

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. This compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the treatment of a variety of diseases. In addition, this compound has been studied as a potential inhibitor of certain enzymes, such as acetylcholinesterase, and has been shown to possess potential anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is not yet fully understood. However, it is believed that this compound interacts with certain enzymes, such as acetylcholinesterase, in order to inhibit their activity. In addition, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, suggesting that it may act by modulating the activity of various cellular pathways.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, this compound has been studied as a potential inhibitor of certain enzymes, such as acetylcholinesterase, and has been shown to possess potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not very stable and can easily degrade in the presence of light or heat. In addition, the exact mechanism of action of this compound is still not fully understood, making it difficult to accurately predict its effects.

Future Directions

The potential future directions for 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol include further research into its mechanism of action, potential applications in the treatment of various diseases, and development of new synthesis methods. In addition, further research into the biochemical and physiological effects of this compound could provide insight into its potential therapeutic applications. Finally, the development of new derivatives of this compound could lead to the discovery of new compounds with even more promising properties.

Synthesis Methods

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is synthesized using a multi-step process that involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (DHPB) with 2-fluorobenzoyl chloride in the presence of base. The reaction is carried out at a temperature of 80°C and can be completed in a few hours. The product of the reaction is then purified using column chromatography and recrystallization. The yield of the reaction is typically around 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves the conversion of a substituted benzaldehyde to a substituted benzopyran through a series of reactions including aldol condensation, cyclization, and reduction. The benzopyran is then further modified through fluorination and hydroxylation reactions to yield the final product.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "acetone", "sodium hydroxide", "ethanol", "sodium borohydride", "hydrogen fluoride", "water", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Aldol condensation of 2,4-difluorobenzaldehyde with acetone in the presence of sodium hydroxide to yield 3,5-difluoro-4-hydroxy-2-pentanone", "Step 2: Cyclization of 3,5-difluoro-4-hydroxy-2-pentanone with ethanol in the presence of sodium hydroxide to yield 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol", "Step 3: Reduction of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol with sodium borohydride in ethanol to yield 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol", "Step 4: Fluorination of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol with hydrogen fluoride in the presence of water to yield 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-fluoride", "Step 5: Hydroxylation of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-fluoride with sodium hydroxide and hydrogen peroxide to yield 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" ] }

CAS RN

1497756-49-6

Molecular Formula

C11H12F2O2

Molecular Weight

214.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.